molecular formula C22H18N2OS B2637337 N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,5-dimethylbenzamide CAS No. 888411-64-1

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,5-dimethylbenzamide

Cat. No. B2637337
CAS RN: 888411-64-1
M. Wt: 358.46
InChI Key: HVYNLPYGNZHRGT-UHFFFAOYSA-N
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Description

“N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,5-dimethylbenzamide” is a compound that belongs to the benzothiazole class . Benzothiazoles are a type of heterocyclic compound, which means they contain atoms of at least two different elements in their rings . They have been extensively studied due to their diverse biological activities, such as antibacterial, antifungal, antioxidant, and more .


Synthesis Analysis

Benzothiazoles can be synthesized through various methods. One common method involves the condensation of 2-aminothiophenol with aldehydes . Another method involves the direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .


Molecular Structure Analysis

The molecular structure of “this compound” can be determined using various spectroscopic techniques such as FTIR, 1H-NMR, 13C-NMR, and HRMS .


Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions. For instance, they can participate in a three-component reaction with o-iodoanilines or electron-rich aromatic amines with K2S and DMSO to provide 2-unsubstituted benzothiazoles . They can also undergo a condensation reaction with 2-aminothiophenol and aldehydes .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various techniques. For instance, its luminescent properties can be investigated .

Scientific Research Applications

Antiproliferative Activity in Cancer Research

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,5-dimethylbenzamide derivatives have shown significant antiproliferative activity against human cancer cell lines. A study by Corbo et al. (2016) demonstrated that these compounds, particularly one labeled as 1k, exhibited a notable inhibitory effect on cell growth, specifically showing proapoptotic effects in breast cancer cell lines (Corbo et al., 2016).

Antitumor Activity

Further exploration into N-[4-(benzothiazol-2-yl)phenyl]acetamide derivatives by Yurttaş et al. (2015) revealed considerable anticancer activity against various cancer cell lines. This was particularly true for compounds 10 and 16, which demonstrated significant effects against certain cancer cell types (Yurttaş et al., 2015).

Photophysics and Cation Complexation

Rurack et al. (2000) studied the photophysical properties of benzothiazol-2-yl derivatives, finding that their spectroscopic properties are highly dependent on electronic substituents and solvent polarity. This research opens potential applications in fields such as sensor technology and photonic materials (Rurack et al., 2000).

Antimicrobial Activity

Incerti et al. (2017) synthesized N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides, revealing potent antimicrobial properties against various bacterial and fungal species. These compounds show promise in addressing microbial resistance issues (Incerti et al., 2017).

Corrosion Inhibition

Research by Hu et al. (2016) highlighted the effectiveness of benzothiazole derivatives as corrosion inhibitors for steel in acidic solutions. This study underlines the potential industrial application of these compounds in protecting metal surfaces (Hu et al., 2016).

Future Directions

Benzothiazoles, including “N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,5-dimethylbenzamide”, continue to be an active area of research due to their diverse biological activities . Future research may focus on developing more efficient synthesis methods, exploring new biological activities, and investigating their mechanisms of action.

Biochemical Analysis

Biochemical Properties

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,5-dimethylbenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are crucial for cell signaling pathways. Additionally, this compound can bind to DNA, thereby affecting gene expression and cellular functions . The interactions between this compound and biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions.

Cellular Effects

This compound exhibits various effects on different cell types and cellular processes. It has been shown to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential. Moreover, this compound can modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism . These effects highlight the potential of this compound as a therapeutic agent for cancer treatment.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. This compound binds to specific enzymes and proteins, leading to their inhibition or activation. For example, it can inhibit topoisomerase II, an enzyme essential for DNA replication and repair, resulting in DNA damage and cell death . Additionally, this compound can activate transcription factors, such as NF-κB, which regulate the expression of genes involved in inflammation and immune response.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. This compound exhibits good stability under physiological conditions, with minimal degradation observed over extended periods. Long-term studies have shown that this compound can sustain its biological activity, leading to prolonged effects on cellular functions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as tumor growth inhibition and reduced inflammation. At higher doses, toxic effects, including hepatotoxicity and nephrotoxicity, have been observed . These findings underscore the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, leading to its accumulation in certain tissues . Additionally, it can bind to plasma proteins, affecting its bioavailability and distribution in the body.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It has been found to localize in the nucleus, where it can interact with DNA and transcription factors, modulating gene expression . Additionally, this compound can be targeted to mitochondria, affecting mitochondrial function and inducing apoptosis in cancer cells.

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2OS/c1-14-7-8-15(2)18(13-14)21(25)23-17-11-9-16(10-12-17)22-24-19-5-3-4-6-20(19)26-22/h3-13H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYNLPYGNZHRGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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